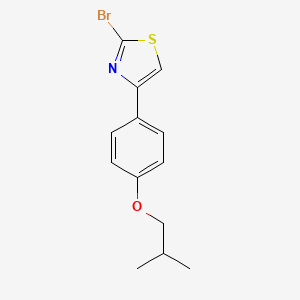![molecular formula C13H19N3O2 B11799630 2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11799630.png)
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Cyclopropylgruppe, eine Methoxyethyl-Seitenkette und einen Tetrahydropyrido[4,3-d]pyrimidinon-Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyclopropyl-3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on beinhaltet typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher Weg beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines substituierten Pyrimidins, mit einem Cyclopropylamin und einer Methoxyethylgruppe unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexe, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs für die großtechnische Produktion beinhalten. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyclopropyl-3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu vollständig gesättigten Analoga führen kann.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde zur Untersuchung von Enzymwirkungen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Cyclopropyl-3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden, dessen Aktivität hemmen und so seine biologischen Wirkungen ausüben. Die beteiligten Signalwege können Signaltransduktionskaskaden umfassen, die zu Veränderungen der Zellfunktionen führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrido[4,3-d]pyrimidin-4(3H)-on: Fehlen die Cyclopropyl- und Methoxyethylgruppen.
Cyclopropylpyrimidinderivate: Ähnliche Kernstruktur, aber unterschiedliche Seitenketten.
Methoxyethylpyrimidinderivate: Ähnliche Seitenkette, aber unterschiedliche Kernstruktur.
Einzigartigkeit
2-Cyclopropyl-3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on ist einzigartig aufgrund seiner Kombination aus einer Cyclopropylgruppe und einer Methoxyethyl-Seitenkette, die spezifische chemische und biologische Eigenschaften verleihen, die in ähnlichen Verbindungen nicht vorhanden sind.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H19N3O2/c1-18-7-6-16-12(9-2-3-9)15-11-4-5-14-8-10(11)13(16)17/h9,14H,2-8H2,1H3 |
InChI-Schlüssel |
JARRSBMAWOMKFA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=NC2=C(C1=O)CNCC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





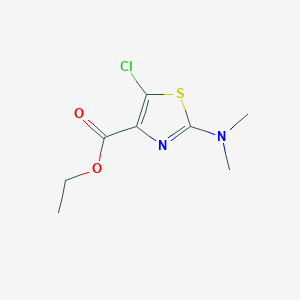

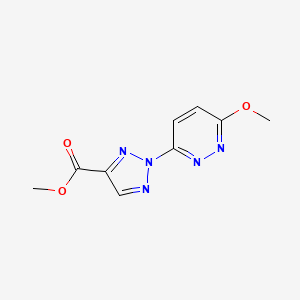

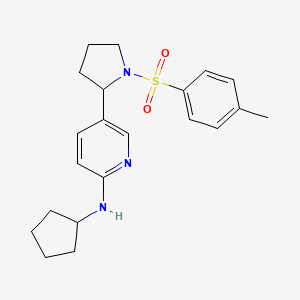
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)

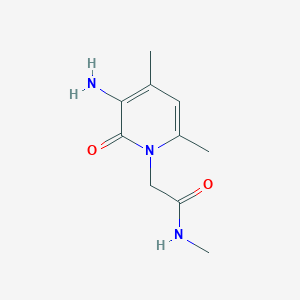
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)
